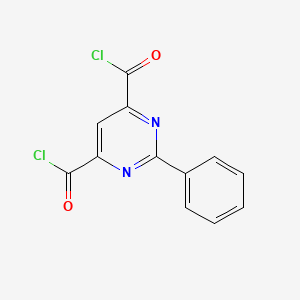

2-Phenylpyrimidine-4,6-dicarbonyl dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenylpyrimidine-4,6-dicarbonyl dichloride is a heterocyclic compound with the molecular formula C12H6Cl2N2O2 and a molecular weight of 281.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyrimidine-4,6-dicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of 2-phenylpyrimidine-4,6-dicarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

- Dissolve 2-phenylpyrimidine-4,6-dicarboxylic acid in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Reflux the mixture at 70°C for several hours.

- Remove the solvent under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-4,6-dicarbonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

2-Phenylpyrimidine-4,6-dicarbonyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-4,6-dicarbonyl dichloride involves its ability to act as an electrophile in various chemical reactions. The compound’s dichloride groups are highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for its role in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

2,6-Pyridinedicarbonyl dichloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2,4,6-Trichloropyrimidine: Contains three chlorine atoms on the pyrimidine ring, making it more reactive.

Uniqueness

2-Phenylpyrimidine-4,6-dicarbonyl dichloride is unique due to its phenyl group attached to the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable intermediate in the synthesis of various heterocyclic compounds .

Biological Activity

2-Phenylpyrimidine-4,6-dicarbonyl dichloride is an organic compound with a molecular formula of C₁₂H₆Cl₂N₂O₂. Its structure features a pyrimidine ring substituted with a phenyl group and two carbonyl chloride functional groups at the 4 and 6 positions. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research.

The electrophilic nature of this compound allows it to engage in reactions with biological nucleophiles. This characteristic is crucial for its potential therapeutic applications, as it facilitates the formation of covalent bonds with various biomolecules, which can lead to biological effects such as enzyme inhibition and cytotoxicity against cancer cells.

Mechanism of Action:

- Enzyme Inhibition: The compound has been identified as an inhibitor of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase B. These enzymes are critical in regulating neurotransmitter levels, and their inhibition can lead to increased availability of neurotransmitters in the brain.

- Anticancer Activity: Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. It activates caspases and disrupts mitochondrial function, leading to programmed cell death .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been particularly noted against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) indicating significant antibacterial activity .

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies reveal its ability to inhibit the growth of various cancer cell lines, including gastric adenocarcinoma. The presence of specific functional groups enhances its cytotoxicity while maintaining low toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table summarizes related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Pyridinedicarbonyl dichloride | Pyridine ring instead of pyrimidine | Different reactivity due to nitrogen position |

| 2,4,6-Trichloropyrimidine | Contains three chlorine atoms | Increased reactivity due to additional chlorine |

| 4-Chloro-6-methoxy-2-phenylpyrimidine | Methoxy group substitution | Alters electronic properties compared to dichloride |

| 2-Ethyl-4,6-dihydroxypyrimidine | Hydroxyl groups present | Different functional properties due to hydroxyls |

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Phenylpyrimidine derivatives:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against gastric adenocarcinoma cells while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.

- Enzyme Inhibition : Research has shown that the compound effectively inhibits acetylcholinesterase and monoamine oxidase B, suggesting its potential use in treating Alzheimer's disease.

- Multidrug Resistance : Investigations into its role as an inhibitor of ABC transporters revealed that certain derivatives could effectively counteract multidrug resistance in cancer cells, enhancing the efficacy of existing chemotherapeutic agents .

Properties

CAS No. |

675623-20-8 |

|---|---|

Molecular Formula |

C12H6Cl2N2O2 |

Molecular Weight |

281.09 g/mol |

IUPAC Name |

2-phenylpyrimidine-4,6-dicarbonyl chloride |

InChI |

InChI=1S/C12H6Cl2N2O2/c13-10(17)8-6-9(11(14)18)16-12(15-8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

ZEAOKRZGNRUZRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.